molecular formula C12H12F2N2OS B14903591 n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide

n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide

Cat. No.: B14903591
M. Wt: 270.30 g/mol
InChI Key: AUFPDQIGQXPOST-UHFFFAOYSA-N
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Description

n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: is a synthetic organic compound that features a cyanoethyl group, a difluorophenyl thioether, and a methylacetamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the thioether linkage: Reacting 2,5-difluorothiophenol with an appropriate alkylating agent to introduce the thioether group.

    Introduction of the cyanoethyl group: Using a cyanoethylating agent to attach the cyanoethyl group to the nitrogen atom.

    Formation of the methylacetamide moiety: Acylation of the intermediate with a suitable acylating agent to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide: may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano and difluorophenyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • n-(2-Cyanoethyl)-2-((2,4-difluorophenyl)thio)-N-methylacetamide
  • n-(2-Cyanoethyl)-2-((2,5-dichlorophenyl)thio)-N-methylacetamide

Uniqueness

The unique combination of the cyanoethyl group, difluorophenyl thioether, and methylacetamide moiety in n-(2-Cyanoethyl)-2-((2,5-difluorophenyl)thio)-N-methylacetamide may confer distinct chemical and biological properties compared to its analogs, potentially leading to different reactivity and biological activity profiles.

Properties

Molecular Formula

C12H12F2N2OS

Molecular Weight

270.30 g/mol

IUPAC Name

N-(2-cyanoethyl)-2-(2,5-difluorophenyl)sulfanyl-N-methylacetamide

InChI

InChI=1S/C12H12F2N2OS/c1-16(6-2-5-15)12(17)8-18-11-7-9(13)3-4-10(11)14/h3-4,7H,2,6,8H2,1H3

InChI Key

AUFPDQIGQXPOST-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)C(=O)CSC1=C(C=CC(=C1)F)F

Origin of Product

United States

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